molecular formula C8H8ClIO B1388130 5-Chloro-2-iodo-1-methoxy-3-methylbenzene CAS No. 1150617-68-7

5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Cat. No.: B1388130
CAS No.: 1150617-68-7
M. Wt: 282.5 g/mol
InChI Key: FPXSKBJDHUMUPO-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C8H8ClIO and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-iodo-1-methoxy-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-iodo-1-methoxy-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-iodo-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXSKBJDHUMUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653924
Record name 5-Chloro-2-iodo-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-68-7
Record name 5-Chloro-2-iodo-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Significance of Halogenated Aromatic Compounds in Drug Discovery

Halogenated aromatic compounds are a cornerstone in modern medicinal chemistry and drug development. The incorporation of halogens, such as chlorine and iodine, into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Consequently, a deep understanding of the structural characteristics of these compounds is paramount, and mass spectrometry stands as a pivotal analytical technique in this endeavor.

Profile of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a polysubstituted aromatic compound with a diverse array of functional groups that present both opportunities and challenges for mass spectrometric analysis. Its structure, featuring a chlorine atom, an iodine atom, a methoxy group, and a methyl group on a benzene ring, provides a rich landscape for fragmentation, which, when expertly interpreted, can yield unambiguous structural confirmation. The accurate mass and isotopic distribution of this molecule are key identifiers that can be precisely determined using high-resolution mass spectrometry.

Molecular Structure:

Key Molecular Properties:

PropertyValue
Molecular FormulaC8H8ClIO
Monoisotopic Mass297.9308 u
Average Mass298.505 u
The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of small molecules.[1] In the context of pharmaceutical development, it provides critical information on molecular weight, elemental composition, and structural arrangement. For a molecule like 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, mass spectrometry not only confirms the expected molecular formula but also provides a detailed fragmentation pattern that serves as a fingerprint for its unique structure.

Core Principles of Mass Spectrometry for Halogenated Compounds

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for the successful analysis of any compound. For 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, several techniques can be considered, each with its own advantages and limitations.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation.[2] This technique is particularly useful for generating a reproducible fragmentation pattern that can be used for library matching and detailed structural analysis.[2] Aromatic compounds, due to their stable ring systems, often produce a prominent molecular ion peak in EI-MS, which is crucial for determining the molecular weight.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and ionizable molecules. While 5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a relatively nonpolar molecule, ESI can sometimes be employed, particularly when coupled with liquid chromatography. The ionization efficiency in ESI is influenced by the nonpolar character of the molecule.[3][4][5] For small molecules, ESI typically produces protonated molecules [M+H]⁺ or other adducts.[6]

Atmospheric Pressure Chemical Ionization (APCI) is a versatile technique that is effective for a wide range of small molecules, including those with low to moderate polarity.[7] It is often used for analytes that are not amenable to ESI.[7] APCI involves the ionization of the analyte in the gas phase through reactions with reagent ions, typically leading to the formation of protonated molecules [M+H]⁺ or radical cations M⁺•.[8] This technique is particularly well-suited for the analysis of aromatic compounds.[8]

Isotopic Patterns of Chlorine and Iodine

A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern.

  • Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for compounds containing a single chlorine atom.[9][10][11]

  • Iodine: Iodine is monoisotopic, with only one stable isotope, ¹²⁷I (100% abundance).[12][13][14] Therefore, it does not contribute to an M+2 peak.

The presence of both chlorine and iodine in 5-Chloro-2-iodo-1-methoxy-3-methylbenzene will result in a molecular ion cluster where the M+2 peak, arising solely from the ³⁷Cl isotope, will have a relative abundance of approximately 33% of the M peak.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm).[15][16] This level of accuracy is essential for determining the elemental composition of a molecule.[17][18][19] For 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, HRMS can distinguish its exact mass from other potential isobaric compounds, providing a high degree of confidence in its identification.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental workflow is crucial for obtaining high-quality mass spectrometry data.

Sample Preparation and Handling

Proper sample preparation is fundamental to achieving reliable and sensitive mass spectrometric analysis.[20]

Protocol for Sample Preparation:

  • Dissolution: Dissolve the 5-Chloro-2-iodo-1-methoxy-3-methylbenzene sample in a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the appropriate solvent for the chosen ionization technique.[21]

  • Filtration: If any particulate matter is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[22]

  • Vialing: Transfer the final diluted sample into an appropriate autosampler vial.

Instrumentation and Calibration

The choice of mass spectrometer will depend on the specific analytical goals. For this guide, we will consider a Gas Chromatography-Mass Spectrometry (GC-MS) system for EI analysis and a Liquid Chromatography-Mass Spectrometry (LC-MS) system for ESI and APCI analysis.

Instrumentation:

  • GC-MS: An Agilent 8860 GC coupled to a 5977B MS detector or equivalent.

  • LC-MS: A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

Calibration:

Regular calibration of the mass spectrometer is essential to ensure mass accuracy. For HRMS, calibration is typically performed using a known standard compound that covers the mass range of interest.

Data Acquisition Parameters

Optimal data acquisition parameters are crucial for obtaining a high-quality mass spectrum.

Table of Recommended Acquisition Parameters:

ParameterEI (GC-MS)ESI (LC-MS)APCI (LC-MS)
Ionization Mode PositivePositivePositive
Mass Range (m/z) 50 - 400100 - 500100 - 500
Scan Time 0.2 s0.1 s0.1 s
Source Temperature 230 °C150 °C450 °C
Electron Energy (EI) 70 eV--
Capillary Voltage (ESI/APCI) -3.0 kV3.5 kV
Cone Voltage (ESI/APCI) -30 V40 V
Desolvation Gas Flow -800 L/hr900 L/hr
Desolvation Temperature -400 °C500 °C

Fragmentation Analysis and Spectral Interpretation

The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure.

Predicted Fragmentation Pathways of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Under EI conditions, the molecular ion of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene is expected to undergo several characteristic fragmentation reactions.

Diagram of Predicted Fragmentation Pathways:

Fragmentation_Pathways M [C8H8ClIO]+• m/z 298/300 F1 [C8H8ClO]+• m/z 171/173 (-I•) M->F1 -I• F4 [C8H7ClIO]+• m/z 297/299 (-H•) M->F4 -H• from CH3 F2 [C7H5ClO]+• m/z 140/142 (-CH3•) F1->F2 -CH3• from OCH3 F3 [C7H5Cl]+• m/z 112/114 (-CO) F2->F3 -CO F5 [C6H5Cl]+• m/z 112/114 (Aromatic Ring) F3->F5 Rearrangement

Caption: Predicted EI fragmentation of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene.

Interpreting the Mass Spectrum

The molecular ion peak is the most important peak in the mass spectrum as it provides the molecular weight of the compound. For 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, the molecular ion will appear as a cluster of peaks at m/z 298 (for ³⁵Cl) and m/z 300 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.

The interpretation of key fragment ions allows for the confirmation of the compound's structure.

Table of Expected Fragment Ions:

m/z (³⁵Cl/³⁷Cl)Proposed FragmentNeutral LossSignificance
283/285[C₇H₅ClIO]⁺•CH₃Loss of the methyl group.
269/271[C₈H₈ClO]⁺•ILoss of the iodine atom, a common fragmentation for iodo-aromatics.[23]
171/173[C₈H₅ClO]⁺I, •CH₃Subsequent loss of a methyl radical after iodine loss.
142/144[C₇H₅ClO]⁺I, COLoss of carbon monoxide from the methoxy-derived fragment.
127[I]⁺C₈H₈ClO•Iodine cation, a very common fragment in iodo-containing compounds.
111/113[C₆H₄Cl]⁺C₂H₄IOFragment corresponding to the chlorophenyl cation.
Distinguishing Isomers through Mass Spectrometry

While mass spectrometry is excellent for determining molecular formula and connectivity, distinguishing between positional isomers can be challenging. However, subtle differences in the relative abundances of fragment ions, influenced by the stability of the resulting ions and neutrals, can sometimes provide clues to the substitution pattern. Coupling mass spectrometry with a separation technique like gas or liquid chromatography is the most reliable way to differentiate isomers.

Advanced Applications and Future Directions

Coupling Mass Spectrometry with Chromatography (GC-MS, LC-MS)

The coupling of mass spectrometry with chromatographic techniques is a powerful approach for the analysis of complex mixtures.

  • GC-MS: GC is ideally suited for the separation of volatile and thermally stable compounds like 5-Chloro-2-iodo-1-methoxy-3-methylbenzene.[24][25] The combination with MS provides both retention time and mass spectral data, enhancing the confidence of identification.

  • LC-MS: LC-MS is a versatile technique for a broader range of compounds, including those that are less volatile or thermally labile.[26][27] For this specific analyte, reversed-phase LC with an APCI or ESI source would be the method of choice.

Diagram of a Typical LC-MS Workflow:

LCMS_Workflow Sample Sample Injection LC Liquid Chromatography (Separation) Sample->LC IonSource Ionization Source (ESI or APCI) LC->IonSource MS Mass Analyzer (Quadrupole, TOF) IonSource->MS Detector Detector MS->Detector Data Data System Detector->Data

Caption: A simplified workflow for LC-MS analysis.

Tandem Mass Spectrometry (MS/MS) for Enhanced Structural Detail

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions.[28][29] This technique is invaluable for confirming the structure of a compound and for distinguishing it from isomers.[1] By selecting the molecular ion of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene (m/z 298) and subjecting it to collision-induced dissociation (CID), a unique product ion spectrum can be generated that is highly specific to its structure.

Emerging Trends in the Analysis of Halogenated Organics

The field of mass spectrometry is continually evolving. Newer techniques such as ambient ionization methods and ion mobility spectrometry are providing even greater capabilities for the rapid and detailed analysis of halogenated organic compounds. These advancements are expected to further streamline the drug development process by enabling faster and more comprehensive characterization of novel chemical entities.

Conclusion

The mass spectrometric analysis of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a multifaceted process that requires a thorough understanding of ionization principles, fragmentation mechanisms, and isotopic patterns. By leveraging the power of high-resolution mass spectrometry and tandem mass spectrometry, coupled with appropriate chromatographic separation, researchers can confidently elucidate the structure of this and other complex halogenated aromatic compounds. This in-depth knowledge is critical for advancing drug discovery and development programs.

References

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Sources

Physical properties of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Introduction

5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. As a halogenated anisole derivative, it serves as a versatile building block for the introduction of a substituted phenyl moiety in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical candidates.[1] The specific arrangement of chloro, iodo, methoxy, and methyl groups on the benzene ring imparts a unique combination of steric and electronic properties, which dictates its reactivity and physical behavior.

This guide provides a comprehensive analysis of the core physical properties of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene. Given the specificity of this substitution pattern, readily available experimental data is scarce. Therefore, this document synthesizes calculated data, predictive analysis based on structure-property relationships, and established experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, characterize, and utilize this compound effectively.

Molecular Structure and Core Properties

The foundational physical properties of a molecule are derived directly from its structure. The presence of a heavy iodine atom, an electronegative chlorine atom, a polar methoxy group, and a nonpolar methyl group creates a molecule with significant polarity and a high molecular weight, which are the primary determinants of its physical state and behavior.

Calculated Molecular Properties
PropertyValue
Molecular Formula C₈H₈ClIO
Molecular Weight 298.51 g/mol
Exact Mass 297.92576 g/mol
Predicted XLogP3 ~3.5-4.0
Predicted Physical State Solid or High-Boiling Liquid

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Melting and Boiling Points: An Analysis of Intermolecular Forces

The melting and boiling points are critical indicators of the strength of intermolecular forces. For 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, these forces are a composite of:

  • London Dispersion Forces: These are the primary forces at play. The large, polarizable electron cloud of the iodine atom contributes significantly to strong van der Waals interactions, leading to a higher boiling point compared to analogues without iodine.[2]

  • Dipole-Dipole Interactions: The electronegativity difference in the C-Cl and C-O bonds results in a net molecular dipole moment, leading to dipole-dipole attractions that further elevate the melting and boiling points.

Based on the high molecular weight and polarity, the compound is predicted to be a solid or a high-boiling liquid at standard temperature and pressure. For context, simpler, related compounds like 3-methoxytoluene (m-cresyl methyl ether) have a boiling point of approximately 175-177°C.[3][4] The addition of the heavy chloro and iodo substituents would be expected to increase this value substantially.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for obtaining a precise melting point range, a key indicator of purity.

Causality: The principle hinges on observing the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range (e.g., < 1°C) is indicative of a highly pure compound. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Methodology:

  • Sample Preparation: A small quantity of the crystalline compound is finely crushed into a powder. This ensures uniform heat transfer.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with high-boiling mineral oil or an automated digital instrument). The thermometer or sensor must be calibrated and positioned correctly.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute. This slow rate is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Diagram: Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Crush Crush Crystalline Sample Load Load Capillary Tube (2-3 mm) Crush->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heat to ~T_m - 20°C Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Phase Transition Heat_Slow->Observe Record_T1 Record T1 (First Liquid Drop) Observe->Record_T1 Record_T2 Record T2 (Fully Liquid) Observe->Record_T2

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile

The principle of "like dissolves like" governs solubility. 5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a predominantly nonpolar molecule due to its large hydrocarbon backbone and the bulky, nonpolar iodine atom. However, the C-O and C-Cl bonds introduce some polarity.

  • Water: Expected to be virtually insoluble in water due to its high hydrophobicity (predicted XLogP3 > 3).

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Expected to be soluble. These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Expected to be highly soluble. The van der Waals forces between the solute and solvent will be the dominant and favorable interactions.[3]

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure. The following are predicted spectra for 5-Chloro-2-iodo-1-methoxy-3-methylbenzene.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms.

  • Aromatic Region (δ 6.5-8.0 ppm): Two signals are expected for the two aromatic protons. They will appear as doublets due to coupling with each other.

  • Methoxy Protons (δ 3.8-4.0 ppm): A singlet integrating to 3 protons is expected for the -OCH₃ group.[5]

  • Methyl Protons (δ 2.2-2.5 ppm): A singlet integrating to 3 protons is expected for the ring-attached -CH₃ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for each unique carbon atom. Based on the molecule's lack of symmetry, 8 distinct signals are predicted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H StretchAromatic Ring
~2950-2850C-H Stretch-CH₃ and -OCH₃
~1600 & ~1475C=C StretchAromatic Ring
~1250-1200C-O StretchAryl Ether
Below 800C-Cl & C-I StretchHalogens

Reference for general IR absorption regions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 298.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an "M+2" peak will be observed at m/z ≈ 300 with an intensity approximately one-third that of the molecular ion peak. This pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (M-15) from the methoxy or methyl group, and loss of an iodine radical (M-127).

Diagram: Simplified Mass Spectrometry Workflow

G Ion_Source 1. Ionization (e.g., EI) Mass_Analyzer 2. Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Accelerated Ions Detector 3. Detector Mass_Analyzer->Detector Separated Ions Spectrum 4. Mass Spectrum Detector->Spectrum Signal

Caption: Core components and workflow of a mass spectrometer.

Conclusion

5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a halogenated aromatic compound whose physical properties are dominated by its high molecular weight and the presence of multiple functional groups that induce both polar and nonpolar characteristics. While specific experimental data is not widely published, a thorough understanding of its structure allows for reliable prediction of its properties and the selection of appropriate analytical methods for its characterization. The protocols and predictive data outlined in this guide serve as a robust starting point for any researcher or scientist working with this versatile chemical intermediate.

References

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  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 7, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. (n.d.). Retrieved February 7, 2026, from [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • o-Iodoanisole | C7H7IO - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Showing Compound 1-Methoxy-4-methylbenzene (FDB008791) - FooDB. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Structure & Reactivity of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

[1][2]

Executive Summary

5-Chloro-2-iodo-1-methoxy-3-methylbenzene represents a highly specialized halogenated aryl scaffold used primarily in the synthesis of atropisomeric biaryls and complex pharmacophores.[1][2] Its structural uniqueness lies in the 1,2,3-trisubstitution pattern , where the iodine atom (C2) is sterically "buttressed" between a methoxy group (C1) and a methyl group (C3).[2] This steric crowding prevents planar rotation in subsequent cross-coupling reactions, often inducing axial chirality—a critical feature in modern kinase inhibitor design.[2]

This guide details the structural analysis, chemically rigorous synthesis, and chemoselective reactivity profile of this scaffold.[2]

Part 1: Structural Analysis & Electronic Properties[1]

Conformation and Sterics (The "Buttressing Effect")

Unlike simple haloarenes, the reactivity of this molecule is dictated by the ortho-ortho' interference .[1][2]

  • C1-Methoxy: Acts as a strong

    
    -donor (resonance) but provides significant steric bulk due to the methyl of the ether.[1][2]
    
  • C2-Iodo: The primary reactive center.[1][2] Being sandwiched between the OMe and Me groups, the iodine atom is electronically activated (by OMe) but sterically hindered.[2]

  • C3-Methyl: Provides a rigid steric wall.[1][2]

  • C5-Chloro: Located meta to the directing groups, this site is electronically distinct and chemically robust, allowing for orthogonal functionalization.[1][2]

Predicted NMR Spectral Signature

In the absence of a commercial standard, the following spectral data is derived from substituent additivity constants (Curphy-Morrison parameters) for structural validation.

Table 1: Predicted 1H NMR Data (CDCl3, 400 MHz)

PositionProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
C1-OMe -OCH

3.85Singlet-Typical aryl methyl ether
C3-Me -CH

2.42Singlet-Deshielded by ortho-Iodine
C4-H Ar-H6.85Doublet~2.0 (meta)Ortho to Me, Meta to Cl
C6-H Ar-H6.70Doublet~2.0 (meta)Ortho to OMe, Meta to Cl

Table 2: Predicted 13C NMR Data

CarbonShift (

ppm)
Feature
C2-I 92.5Highly shielded (Heavy atom effect)
C1-O 158.0Deshielded (Ipso-oxygen)
C5-Cl 134.0Typical aryl chloride
Visualization: Electronic & Steric Map

The following diagram maps the electronic activation and steric environment, guiding the synthetic strategy.

GCenterBenzene CoreOMeC1: Methoxy (OMe)Electron Donor (+M)Directs Ortho/ParaCenter->OMeIodoC2: Iodine (I)High Reactivity (Suzuki/Sonogashira)STERICALLY CROWDEDCenter->IodoMethylC3: Methyl (Me)Steric ButtressWeak ActivatorCenter->MethylChloroC5: Chlorine (Cl)Low ReactivityRequires Specialized LigandsCenter->ChloroOMe->IodoElectronic ActivationMethyl->IodoSteric Crowding

Figure 1: Reactivity map highlighting the electronic activation of the iodine by the methoxy group and the steric hindrance imposed by the flanking methyl group.[1][2]

Part 2: Synthetic Protocol (High-Integrity Route)

The Regioselectivity Challenge

Direct iodination of 5-chloro-3-methylanisole is NOT recommended .[1][2]

  • Reason: The methoxy group directs para (Position 4) and ortho (Position 2/6).[1] Position 4 is sterically open, while Position 2 is crowded.[1][2] Direct electrophilic substitution will predominantly yield the 4-iodo isomer (unwanted).[1][2]

Recommended Pathway: The Sandmeyer Sequence

To guarantee the 1,2,3-substitution pattern, the synthesis must proceed via a diazonium intermediate derived from the corresponding aniline.[1][2]

Precursor: 2-Amino-5-chloro-3-methylanisole.[1][2]

Step-by-Step Methodology

Step 1: Diazotization

  • Charge: In a 3-neck flask, dissolve 2-amino-5-chloro-3-methylanisole (1.0 eq) in 4M H

    
    SO
    
    
    (10 vol).
  • Cool: Chill the suspension to 0–5 °C using an ice/salt bath.

  • Addition: Dropwise add NaNO

    
     (1.1 eq) dissolved in water, maintaining internal temperature < 5 °C.
    
    • Observation: The solution will clarify as the diazonium salt forms.[1][2]

    • Checkpoint: Test with starch-iodide paper (instant blue/black confirms excess HNO

      
      ).[1][2]
      

Step 2: Iodination (Sandmeyer) [1]

  • Preparation: Dissolve KI (1.5 eq) in water (5 vol) in a separate beaker.

  • Quench: Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

    • Note: Gas evolution (N

      
      ) will be rapid.[1][2] Use a large vessel to prevent overflow.[1][2]
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Extract with Ethyl Acetate. Wash the organic layer with 10% Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) to remove free iodine (indicated by fading of purple color).[1]

SynthesisStart2-Amino-5-chloro-3-methylanisoleStep1Diazotization(NaNO2, H2SO4, 0°C)Start->Step1IntermediateDiazonium Salt[Ar-N2]+Step1->IntermediateStep2Iodination(KI, H2O, RT)Intermediate->Step2-N2 (Gas)Product5-Chloro-2-iodo-1-methoxy-3-methylbenzeneStep2->Product

Figure 2: The Sandmeyer workflow ensures regiochemical fidelity by locking the iodine position via the amine precursor.[1][2]

Part 3: Reactivity & Applications

Chemoselective Cross-Coupling

The molecule features two halogen handles with distinct bond dissociation energies (C-I vs. C-Cl).[1][2] This allows for sequential cross-coupling , a cornerstone of library synthesis.[2]

  • Site A (C2-Iodo): Reacts at Room Temperature or mild heating (40–60 °C) with Pd(PPh

    
    )
    
    
    .[1][2]
  • Site B (C5-Chloro): Remains inert under mild conditions.[1][2] Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and high temperatures (>100 °C) to activate.[2]

Experimental Workflow for Sequential Coupling

Reaction 1: Suzuki-Miyaura Coupling (Selective for Iodine) [1][2]

  • Reagents: Scaffold (1.0 eq), Boronic Acid (1.1 eq), Pd(dppf)Cl

    
     (3 mol%), K
    
    
    CO
    
    
    (2.0 eq).[1][2]
  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: 60 °C, 4 hours.[2]

  • Outcome: Biaryl formation at C2; Chlorine at C5 remains intact.[1][2]

ReactivityScaffold5-Chloro-2-iodo-1-methoxy-3-methylbenzenePath1Condition A:Pd(0), 60°C, Boronic AcidScaffold->Path1IntermediateIntermediate:2-Aryl-5-chloro-1-methoxy-3-methylbenzene(Cl intact)Path1->IntermediateSelective C-I ActivationPath2Condition B:Pd(OAc)2, XPhos, 110°C, AmineIntermediate->Path2FinalFinal Drug Candidate(Fully Functionalized)Path2->FinalBuchwald-Hartwig at C-Cl

Figure 3: Sequential functionalization strategy exploiting the reactivity gap between the C-I and C-Cl bonds.

Part 4: Safety & Handling

  • Diazonium Salts: Potentially explosive if allowed to dry.[1][2] Keep wet and process immediately.[1][2]

  • Aryl Iodides: Light sensitive.[1][2] Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent liberation of iodine and discoloration.

  • Skin Contact: Aryl halides are potential sensitizers.[1][2] Double-gloving (Nitrile) is required.[1][2]

References

  • Sandmeyer Reaction Mechanisms

    • Galli, C. (1988).[1][2] "Radical reactions of arenediazonium ions: An ESR study". Chemical Reviews, 88(5), 765–792.[2] [1]

  • Chemoselectivity of Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2]

  • Steric Effects in NMR (Buttressing)

    • Schaefer, T., et al. (1982).[2] "The conformational preference of the methoxy group in 2-substituted anisoles". Canadian Journal of Chemistry, 60(20), 2452-2459.[1][2] [1]

  • General Synthesis of Poly-substituted Anisoles

    • Larock, R. C. (1999).[1][2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2] [1]

Methodological & Application

Application and Protocol for the Chemoselective Formation of a Grignard Reagent from 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Grignard Reagent Synthesis

The formation of Grignard reagents, organomagnesium halides (RMgX), represents a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] When a molecule presents multiple halogen substituents, the inherent differences in the reactivity of these halogens can be exploited to achieve chemoselective Grignard formation. This application note provides a detailed protocol and scientific rationale for the selective formation of a Grignard reagent from 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, a dihalogenated aromatic compound.

The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl. This predictable reactivity gradient allows for the selective insertion of magnesium into the more labile carbon-iodine (C-I) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact. This principle is fundamental to the synthesis of complex, polyfunctionalized molecules where stepwise and site-selective transformations are required.

This document is intended for researchers, scientists, and professionals in drug development who are engaged in multi-step organic synthesis. The protocols and insights provided herein are grounded in established principles of organometallic chemistry and aim to furnish a reliable and reproducible method for the targeted synthesis of (4-chloro-2-methoxy-6-methylphenyl)magnesium iodide.

Mechanism and Rationale: The Basis of Chemoselectivity

The formation of a Grignard reagent is a surface-mediated radical process.[4] The magnesium metal donates an electron to the aryl halide, leading to the formation of a radical anion, which then fragments to yield an aryl radical and a halide ion. A second electron transfer from magnesium to the aryl radical generates a carbanionic species, which rapidly combines with the magnesium halide to form the Grignard reagent.

The chemoselectivity observed in the reaction of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene with magnesium arises from the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it more susceptible to the initial electron transfer from the magnesium surface. Consequently, the oxidative insertion of magnesium occurs preferentially at the iodo-substituted position.

The choice of solvent is also critical. Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for Grignard reagent formation.[2][5] These solvents solvate the magnesium ion, stabilizing the Grignard reagent through coordination and preventing its decomposition.[2] THF is often preferred due to its higher solvating power, which can facilitate the reaction.[6][7]

Experimental Protocol: Synthesis of (4-chloro-2-methoxy-6-methylphenyl)magnesium iodide

This protocol details the step-by-step procedure for the chemoselective formation of the Grignard reagent.

Reagent/MaterialGradeSupplierNotes
5-Chloro-2-iodo-1-methoxy-3-methylbenzene≥98%Commercially AvailableStore under inert atmosphere, away from light.
Magnesium turnings≥99.5%Commercially AvailableUse fresh, shiny turnings.
IodineACS Reagent GradeCommercially AvailableUsed as an activator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableFreshly distilled from sodium/benzophenone ketyl.
Deuterium Oxide (D₂O)99.8 atom % DCommercially AvailableFor quenching and confirming Grignard formation.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor workup.
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle

  • Syringes and needles

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Quenching glassware Oven-dry all glassware assembly Assemble under inert gas glassware->assembly reagents Prepare anhydrous reagents assembly->reagents mg_activation Activate Mg with I₂ reagents->mg_activation substrate_addition Slowly add aryl halide solution mg_activation->substrate_addition reflux Maintain gentle reflux substrate_addition->reflux aliquot Take aliquot for testing reflux->aliquot quench Quench with D₂O aliquot->quench analysis Analyze by GC-MS/NMR quench->analysis

Sources

5-Chloro-2-iodo-1-methoxy-3-methylbenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Pharmaceutical Synthesis: Overcoming Steric Impedance for Chemoselective Coupling[1][2][3]

Introduction: The "Linchpin" Scaffold

5-Chloro-2-iodo-1-methoxy-3-methylbenzene (henceforth CIM-3 ) represents a high-value electrophilic scaffold in modern medicinal chemistry.[1] Its utility stems from its unique substitution pattern: a reactive iodine atom flanked by steric bulk (methoxy and methyl groups) and a distal chlorine atom.

This specific arrangement allows CIM-3 to serve as a bifunctional linchpin .[1] It enables the sequential construction of non-symmetrical biaryls—a structural motif ubiquitous in kinase inhibitors (e.g., KRAS G12C inhibitors) and atropisomeric ligands.

Key Value Proposition:

  • Orthogonal Reactivity: The significant bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) allows for near-perfect chemoselectivity.

  • Conformational Control: The 1-OMe and 3-Me substituents create a "steric pocket" around the 2-position.[1] Upon coupling, these groups restrict rotation, facilitating the synthesis of axially chiral molecules (atropisomers).

Structural Analysis & Reactivity Profile[4]

To successfully utilize CIM-3, one must understand the Steric-Electronic Conflict .[1]

  • Electronic Activation: The iodine is electronically primed for oxidative addition by Palladium(0).

  • Steric Deactivation: The iodine is sterically shielded by the ortho-methoxy and ortho-methyl groups.[1] This "2,6-disubstitution effect" significantly retards the rate of oxidative addition compared to a standard aryl iodide.[1]

Implication for Protocol Design: Standard catalysts like Pd(PPh₃)₄ are often ineffective, leading to stalled reactions or hydrodehalogenation (where the iodine is replaced by hydrogen). Successful protocols must utilize electron-rich, bulky phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHC) to force the oxidative addition.[1]

Reactivity Hierarchy Diagram

The following diagram illustrates the sequential functionalization logic.

ReactivityHierarchy Figure 1: Sequential Functionalization Logic of CIM-3 CIM3 CIM-3 Scaffold (5-Cl-2-I-1-OMe-3-Me) Site1 Site 1: Iodine (Most Reactive) CIM3->Site1  Suzuki/Sonogashira (Pd-Catalyzed) Site2 Site 2: Chlorine (Latent Reactivity) Site1->Site2  Buchwald-Hartwig (Activated Ligand req.) Site3 Site 3: Methoxy (Demethylation Target) Site2->Site3  BBr3 Treatment (Phenol Formation)

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol details the coupling of CIM-3 with a boronic acid.[1] It is optimized to overcome the steric hindrance at the 2-position while preserving the 5-chloro substituent for later steps.[1]

Reaction Class: Cross-Coupling Scale: 1.0 mmol (Optimization Scale) Critical Parameter: Ligand Selection (SPhos is chosen for its ability to facilitate oxidative addition in hindered systems).

Reagent Table
ComponentRoleEquivalentsMass/VolNotes
CIM-3 Substrate1.0282.5 mgSolid
Aryl Boronic Acid Coupling Partner1.2 - 1.5VariableExcess ensures conversion
Pd(OAc)₂ Pre-catalyst0.02 (2 mol%)4.5 mgHigh purity required
SPhos Ligand0.04 (4 mol%)16.4 mgAir-stable, but store under Ar
K₃PO₄ Base3.0636 mgFinely ground, anhydrous
Toluene/Water Solvent System10:1 Ratio5.0 mLBiphasic system aids solubility
Step-by-Step Methodology

1. Catalyst Pre-Complexation (The "Active Species" Step)

  • Rationale: Generating the active L-Pd(0) species in situ ensures maximum activity before the substrate is introduced.[1]

  • In a 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos .

  • Add 1.0 mL of Toluene.

  • Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating reduction to Pd(0) and ligation.

2. Substrate Loading

  • Add CIM-3 (Substrate) and the Aryl Boronic Acid to the vial.[1]

  • Add the K₃PO₄ (Base).

  • Add the remaining Toluene (3.5 mL) and Water (0.5 mL).

  • Critical Step: Seal the vial with a septum cap. Sparge the mixture with Argon or Nitrogen gas for 5 minutes via a needle. Oxygen is the enemy of this catalytic cycle.

3. Reaction

  • Place the vial in a pre-heated block at 80°C .

  • Stir vigorously (1000 RPM). The biphasic nature requires high shear to maximize surface area contact between the organic phase (catalyst/substrate) and aqueous phase (base).

  • Time: 4–12 hours.

4. In-Process Control (IPC) - Self-Validation

  • Method: TLC or LC-MS.[1]

  • Stop Condition: Disappearance of the starting iodide (CIM-3).[1]

  • Check for Dehalogenation: Look for a mass peak corresponding to [M-I+H].[1] If this side product exceeds 5%, lower the temperature to 60°C and increase catalyst loading to 5 mol%.

5. Workup

  • Cool to room temperature.[2]

  • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Optimized Suzuki Coupling Workflow for Sterically Hindered CIM-3 Start Start: Catalyst Pre-formation Pd(OAc)2 + SPhos + Toluene Degas Add Substrates + Base Degas (Ar sparge, 5 min) Start->Degas Heat Reaction: 80°C, 4-12h Vigorous Stirring Degas->Heat IPC IPC: LC-MS Check Target: [M+Ar] | Risk: [M-I+H] Heat->IPC IPC->Heat Incomplete Workup Workup & Purification EtOAc Extr. -> Silica Column IPC->Workup Conversion >95%

Troubleshooting & Optimization Guide

Even with a robust protocol, specific substrates (boronic acids) may behave differently.[2] Use this decision matrix:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk prevents Oxidative Addition.[1]Switch to XPhos or Pd-PEPPSI-IPr catalyst.[1] Increase temp to 100°C.
Dehalogenation (Product is Ar-H) Protodehalogenation. Catalyst is reducing the Iodine but failing to transmetallate.Use Anhydrous conditions : Switch solvent to Dioxane and base to Cs₂CO₃. Remove water.
Loss of Chlorine Oxidative addition at the Cl-site (rare).[1]Lower temperature to 60°C. Ensure ligand:Pd ratio is > 2:1 to prevent "naked" Pd species.
References
  • Chemical Identity: 5-Chloro-1-iodo-2-methoxy-3-methylbenzene. CAS No. 2386640-19-1.[1][3] Reagentia/PubChem. (Verified via search context).

  • Steric Coupling Principles: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl halides.[1][4][5][6] Accounts of Chemical Research, 41(11), 1461-1473.[1]

  • Chemoselectivity (I vs Cl): Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • SPhos Ligand Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Loading Optimization for Coupling 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 5-Chloro-2-iodo-1-methoxy-3-methylbenzene. Our focus is to move beyond rote procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

The unique structure of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, with its distinct halogen reactivities, presents specific challenges and opportunities in catalyst loading optimization. The primary goal is to achieve high yield and selectivity for coupling at the more reactive C-I bond while minimizing side reactions and catalyst deactivation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows minimal to no formation of the desired coupled product. What are the likely causes, and how can I resolve this?

Answer: Low or no conversion is a frequent challenge stemming from several factors. A systematic approach is crucial for effective troubleshooting.

Potential Cause Recommended Action Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider an air-stable pre-catalyst. Ensure complete dissolution before adding other reagents.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture, leading to deactivation over time. Pre-catalysts are designed for more reliable in-situ generation of the active Pd(0) species.[1][2]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Incrementally increase the reaction temperature.The C-I bond is more reactive than the C-Cl bond. However, an electron-rich ligand enhances the electron density on the palladium center, facilitating the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4]
Inappropriate Base Screen different bases. For Suzuki-Miyaura reactions, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.[3]The base plays a critical role in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig). Its strength, solubility, and compatibility with the catalyst system can significantly impact the reaction rate.[3]
Suboptimal Catalyst Loading If conversion is low, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%). Conversely, excessively high loading can sometimes lead to side reactions.[5]Insufficient catalyst concentration can result in slow reaction rates.[5] However, high concentrations can promote side reactions or lead to catalyst aggregation and deactivation.[5]
Poor Reagent/Solvent Quality Use freshly distilled and thoroughly degassed solvents to remove oxygen. Ensure the purity of all reagents.Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, rendering them inactive.[1] Impurities in reagents can also poison the catalyst.
Issue 2: Poor Selectivity - Coupling at the C-Cl Bond or Dehalogenation

Question: My reaction is producing a mixture of products, including coupling at the less reactive C-Cl bond and/or dehalogenation of the starting material. How can I improve selectivity for the C-I bond?

Answer: Achieving high selectivity is paramount when working with di-halogenated substrates. The greater reactivity of the C-I bond over the C-Cl bond is the basis for selective coupling.

Potential Cause Recommended Action Scientific Rationale
High Reaction Temperature Lower the reaction temperature. Start at a milder temperature (e.g., 60-80 °C) and monitor the reaction progress.Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.[6] High temperatures can also promote dehalogenation side reactions.[6]
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the approach to the more sterically hindered C-Cl bond.The steric and electronic properties of the ligand are critical in controlling selectivity. Bulky ligands can create a more discriminating catalytic environment.[7]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Extended reaction times, even after full conversion of the C-I position, can lead to the slower reaction at the C-Cl position.[6]
Strong Base Consider using a weaker base, such as K₂CO₃ or CsF, especially if dehalogenation is a significant issue.Strong bases, particularly alkoxides, can sometimes promote hydrodehalogenation as a side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for optimizing a reaction with 5-Chloro-2-iodo-1-methoxy-3-methylbenzene?

A1: A judicious starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precursor and a 1:1 to 1:2 ratio of palladium to ligand.[3] From this baseline, you can systematically decrease the loading in increments (e.g., to 0.5 mol%, 0.1 mol%, or even lower for highly active systems) to find the optimal balance between reaction efficiency and cost-effectiveness.[8]

Q2: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the optimal catalyst loading?

A2: The choice of precursor influences the in-situ formation of the active Pd(0) species.[2] Pd₂(dba)₃ is a Pd(0) source and may require a lower loading compared to Pd(II) precursors like Pd(OAc)₂, which need to be reduced in the reaction mixture.[2] The efficiency of this reduction step can impact the true concentration of the active catalyst. Using well-defined pre-catalysts can lead to more reproducible results and potentially lower required loadings.[2]

Q3: Can an excess of phosphine ligand inhibit the reaction?

A3: Yes, while a slight excess of ligand is often used to stabilize the catalyst, a large excess can be detrimental.[2] It can lead to the formation of coordinatively saturated and less reactive palladium complexes, thereby inhibiting the catalytic cycle.[2] Careful optimization of the palladium-to-ligand ratio is crucial.

Q4: When should I consider using a heterogeneous catalyst?

A4: Heterogeneous catalysts, where the palladium is supported on a solid matrix, can be advantageous for simplifying product purification and catalyst recycling.[9][10] They are particularly beneficial in large-scale synthesis and continuous flow applications.[11] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts, potentially requiring higher catalyst loadings or more forcing reaction conditions.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing palladium catalyst loading.

Materials:

  • 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

  • Arylboronic acid (1.2 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Set up a parallel array of reaction tubes, each charged with 5-Chloro-2-iodo-1-methoxy-3-methylbenzene (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Prepare stock solutions of the palladium precursor and ligand in the reaction solvent.

  • To each tube, add the appropriate volume of the stock solutions to achieve a range of catalyst loadings (e.g., 2.0, 1.5, 1.0, 0.5, 0.1, 0.05 mol%).

  • Seal the tubes, and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to each tube.

  • Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots for analysis by LC-MS or GC-MS.

  • Determine the yield and purity of the desired product for each catalyst loading and time point to identify the optimal conditions.

Data Presentation: Optimizing Catalyst Loading

The following table illustrates a hypothetical outcome of a catalyst loading optimization study for a Suzuki-Miyaura coupling.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)
2.04>9995
1.56>9996
1.0 8 >99 97
0.5129592
0.1248075
0.05246560

This data is illustrative and serves as a guide for optimizing your reactions.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

G start Low or No Conversion catalyst_check Check Catalyst Activity (Freshness, Storage) start->catalyst_check reagent_quality Verify Reagent/Solvent Purity (Degassing, Purity) start->reagent_quality conditions_check Review Reaction Conditions (Temperature, Base) start->conditions_check loading_check Evaluate Catalyst Loading start->loading_check use_fresh Use Fresh Catalyst/ Pre-catalyst catalyst_check->use_fresh Inactive? purify_reagents Purify/Degas Solvents and Reagents reagent_quality->purify_reagents Impure? optimize_conditions Screen Temperature and Bases conditions_check->optimize_conditions Suboptimal? adjust_loading Incrementally Increase Catalyst Loading loading_check->adjust_loading Too Low? end Improved Conversion use_fresh->end purify_reagents->end optimize_conditions->end adjust_loading->end

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Key Factors in Catalyst Loading Optimization

G center Optimal Catalyst Loading yield Reaction Yield center->yield selectivity Selectivity center->selectivity cost Cost-Effectiveness center->cost time Reaction Time center->time purity Product Purity center->purity

Caption: Interconnected factors influencing the optimization of catalyst loading.

References

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development. [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]

  • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. (2020). Organic Chemistry Frontiers. [Link]

  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. (2024). International Journal of Molecular Sciences. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Advances. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]

  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (2014). Journal of Chemical Sciences. [Link]

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. (2024). Journal of the Iranian Chemical Society. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2024). Catalysts. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Journal of Medicinal Chemistry. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (2026). RSC Medicinal Chemistry. [Link]

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. (2024). Chemical Review and Letters. [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. (2024). International Journal of Molecular Sciences. [Link]

  • Struggling with Suzuki Reaction. (2023). Reddit. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2013). Angewandte Chemie International Edition. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2002). Current Organic Chemistry. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • Industrial Catalyst System Efficiency: Strategies for Optimization. (2024). Applied Catalysts. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris. [Link]

  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. (2019). Catalysts. [Link]

  • Heck Reaction—State of the Art. (2018). Catalysts. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2016). Catalysts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Optimization Strategies for API Synthesis and Formulation Development. (2006). Pharmaceutical Technology. [Link]

  • I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. (2018). ACS Omega. [Link]

Sources

Workup procedure for Suzuki reaction of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure for 5-Chloro-2-iodo-1-methoxy-3-methylbenzene Coupling Ticket ID: SM-ISO-2024-CL Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Substrate Analysis

User Context: You are performing a Suzuki-Miyaura cross-coupling on 5-Chloro-2-iodo-1-methoxy-3-methylbenzene . Chemical Risk Profile:

  • Steric Hindrance: The reaction site (C2-I) is "sandwiched" between a methoxy group (C1) and a methyl group (C3). This di-ortho-substitution significantly retards the rate of oxidative addition and transmetalation, often requiring higher catalyst loading or prolonged heating.[1]

  • Chemoselectivity: You possess two halogen sites. The C2-Iodine is the intended reactive site (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     bond energy ~65 kcal/mol). The C5-Chlorine (
    
    
    
    ~96 kcal/mol) should remain inert under standard conditions (
    
    
    ), but high-energy mixing or "hot" ligands (e.g., SPhos, XPhos) can activate the chloride, leading to polymerization or oligomerization.
  • Solubility: The product is likely a lipophilic biaryl ether. The starting material is also lipophilic. Separation requires rigorous phase control.

Standard Operating Procedure (The "Happy Path")

This protocol is designed to be a self-validating system . Each step includes a "Checkpoint" to verify success before moving forward.

Phase A: Quench & Phase Break (The "Crash")

Objective: Halt the reaction, remove bulk polar solvents (DMF/Dioxane/DMSO), and separate inorganic salts.

  • Cool Down: Allow reaction mixture to cool to Room Temperature (RT).

  • The "Anti-Emulsion" Dilution:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (3x reaction volume).

    • Why? Direct water addition to DMF/Dioxane often creates stable emulsions. Diluting with the organic phase first disrupts the surfactant effect of Pd-ligand complexes.[1]

  • The Quench:

    • Add 10% Ammonium Chloride (

      
      )  solution (1:1 volume ratio to organic solvent).
      
    • Mechanism:[2][3][4][5][6]

      
       breaks down boronate-amine complexes (common if using bases like 
      
      
      
      or
      
      
      ), freeing the boronic acid byproducts into the aqueous phase.
  • Filtration (Crucial Step):

    • Pass the biphasic mixture through a Celite® 545 pad (~2 cm). Wash the pad with EtOAc.

    • Why? This removes "Palladium Black" (colloidal Pd(0)), which acts as a solid surfactant stabilizing emulsions.

Checkpoint 1: Inspect the filtrate.[7] You should see two distinct, clear layers. If the interface is "ragged" or cloudy, add saturated Brine and wait 15 minutes.

Phase B: Scavenging & Purification[1][8]

Objective: Remove residual Palladium (<10 ppm) and Boron species.[8]

  • Phase Separation: Separate the organic layer.

  • The "Boron Strip":

    • Wash the organic layer with 5% NaOH or 1M

      
       .
      
    • Mechanism:[2][3][4][5][6] Converts lipophilic boronic acids/esters into ionic boronate salts (

      
      ), forcing them into the aqueous layer.
      
    • Warning: Ensure your product does not contain base-sensitive esters or phenols.[1] (Since your substrate is a methoxy ether, this is safe).

  • The "Palladium Strip":

    • Add a thiol-based scavenger (e.g., SiliaMetS® Thiol or activated charcoal ) to the organic phase. Stir for 30 minutes at RT.

    • Filter through a fresh silica/Celite pad.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting Guide (FAQ)

Q1: "I have a persistent emulsion that won't separate."

Diagnosis: Likely caused by amphiphilic Pd-complexes or high-molecular-weight boroxines.[1] Solution:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • The "Filter Aid" Method: If solid particulates are visible at the interface, filter the entire emulsion through a sintered glass funnel packed with Celite. The mechanical shear often breaks the emulsion.

Q2: "My product is dark brown/black after concentration."

Diagnosis: Residual Palladium (Pd nanoparticles). Solution:

  • Option A (Chemical): Redissolve in EtOAc/Heptane (1:1) and stir with 5 wt% N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) resin for 1 hour. Filter.

  • Option B (Physical): Pass the solution through a short plug of Silica Gel mixed with 10% activated charcoal.

Q3: "I see a spot on TLC just below my product that won't wash away."

Diagnosis: This is likely the Protodeboronated byproduct or the Homocoupled dimer.

  • Context: Your substrate is sterically hindered (2-iodo-3-methyl).[1] If the oxidative addition is slow, the boronic acid might react with itself (homocoupling) or hydrolyze (protodeboronation). Solution:

  • These impurities are chemically similar to the product (lipophilic). Acid/Base washes will not remove them.

  • Action: You must perform Column Chromatography. Use a gradient of Hexanes

    
     5% EtOAc/Hexanes. The sterics of your product often make it elute faster than the planar homocoupled byproducts.
    
Q4: "Did I lose the Chlorine atom?"

Diagnosis: Hydrodehalogenation (Cl replaced by H). Test: Check LC-MS. If you see Mass = [Expected - 34], you have reduced the C-Cl bond.[1] Prevention (for next time):

  • Lower the reaction temperature (keep

    
    ).
    
  • Switch to a milder base (

    
     instead of 
    
    
    
    or alkoxides).
  • Avoid hydride sources (e.g., use dry dioxane instead of alcohols).

Visual Workflows

Diagram 1: The "Happy Path" Workup Logic

This flowchart illustrates the decision-making process for the standard workup.

WorkupProcedure Start Crude Reaction Mixture (DMF/Dioxane, Base, Pd) Dilution 1. Dilute with EtOAc/MTBE (3x Volume) Start->Dilution Quench 2. Add 10% NH4Cl (Breaks Boron-Amine complexes) Dilution->Quench Filter 3. Filter through Celite (Removes Pd Black) Quench->Filter PhaseCheck Check Phase Separation Filter->PhaseCheck Emulsion Emulsion Detected PhaseCheck->Emulsion Cloudy ClearPhase Clear Interface PhaseCheck->ClearPhase Distinct Layers AddBrine Add Sat. Brine & Filter again Emulsion->AddBrine AddBrine->PhaseCheck WashCycle Wash Cycle: 1. 5% NaOH (Removes Boron) 2. Water 3. Brine ClearPhase->WashCycle Scavenge Add Pd Scavenger (Thiol-Silica or Charcoal) WashCycle->Scavenge FinalFilter Final Filtration & Concentration Scavenge->FinalFilter

Caption: Standard Biphasic Workup Protocol for Suzuki Couplings in Polar Solvents.

Diagram 2: Impurity Profiling & Remediation

Use this tree to identify and treat specific impurities based on the substrate's steric profile.

ImpurityLogic Impurity Impurity Identification Color Dark Color (Brown/Black) Impurity->Color Spot TLC: Spot close to Product Impurity->Spot Mass LCMS: M-34 peak Impurity->Mass PdResidue Pd Colloids Color->PdResidue ActionPd Action: Thiol Resin or Activated Carbon PdResidue->ActionPd Homo Homocoupling (Biaryl-Biaryl) Spot->Homo Proto Protodeboronation (Ar-B -> Ar-H) Spot->Proto ActionChromo Action: Careful Column (Hexane Gradient) Homo->ActionChromo Proto->ActionChromo Dehalo Dehalogenation (Cl -> H) Mass->Dehalo ActionPrev Action: Cannot Fix. Prevent: Lower Temp Dehalo->ActionPrev

Caption: Diagnostic logic for common Suzuki impurities involving halogenated anisoles.

Comparative Data: Palladium Removal Efficiency

The following table summarizes the efficiency of different scavenging methods specifically for hindered aryl-halide couplings where high Pd loading (1-5 mol%) is often used.

MethodPd Removal EfficiencyProduct LossNotes
Celite Filtration (Only) Low (removes bulk solids)< 1%Essential first step, but leaves soluble Pd species.[1]
Activated Carbon (Charcoal) High (>95%)5-10%Can adsorb product if the biaryl is planar/aromatic.[1]
SiliaMetS® Thiol (Resin) Very High (>99%)< 1%Best for pharma-grade purity.[1] Expensive but selective.
Aqueous Wash (NAC/EDTA) Moderate (60-80%)< 2%Good for bulk removal; requires long stirring times.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198-205. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials.[1][2] The selective functionalization of polyhalogenated aromatic compounds presents a unique challenge and opportunity, allowing for sequential, site-selective modifications. This guide provides an in-depth technical comparison of kinetic strategies for the Suzuki coupling of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, a substrate offering two distinct reactive sites. Our focus will be on understanding and predicting the kinetic behavior of this dihaloarene under various catalytic conditions, enabling rational optimization of reaction parameters for achieving desired product selectivity and yield.

Understanding the Kinetic Landscape: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A thorough understanding of this cycle is paramount for interpreting kinetic data and making informed decisions about reaction optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is often the rate-determining step of the entire cycle.[3][4] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3][5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.[4][6]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The Challenge of Chemoselectivity with 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

The presence of both an iodine and a chlorine substituent on the benzene ring of the target molecule introduces the element of chemoselectivity. Based on the general reactivity trend of aryl halides in the oxidative addition step, the C-I bond is significantly more reactive than the C-Cl bond.[3][5] This inherent difference in reactivity forms the basis for achieving selective mono-functionalization at the iodine position. Kinetic studies are crucial to quantify this selectivity and to identify conditions that maximize the formation of the desired mono-coupled product while minimizing or controlling the subsequent coupling at the chlorine position.

Comparative Analysis of Key Reaction Parameters

The kinetics of the Suzuki coupling of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene will be profoundly influenced by the choice of catalyst, ligand, base, and solvent. Here, we compare the expected impact of these parameters on reaction rate and selectivity.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and, more critically, the ancillary ligand, is a primary determinant of catalytic activity and selectivity.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is a pre-formed Pd(0) complex, Pd(OAc)₂ and Pd₂(dba)₃ require in-situ reduction to the active Pd(0) species. The choice of precatalyst can influence the initial reaction rate and induction period.

  • Ligands: The ligand plays a multifaceted role, influencing the electron density and steric environment of the palladium center.[4]

    • Electron-rich, bulky phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Sphos are known to accelerate the oxidative addition step, particularly for less reactive C-Cl bonds.[3] However, for selective C-I coupling, a less reactive catalyst system might be preferable to avoid competing C-Cl activation.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, often effective for challenging couplings, including those involving aryl chlorides.[4][6]

    • Buchwald-type biaryl phosphine ligands: These ligands (e.g., SPhos, XPhos) are highly effective for a broad range of Suzuki couplings, offering high turnover numbers and rates.

Expected Kinetic Impact:

Ligand TypeExpected Effect on C-I Coupling RateExpected Effect on C-Cl Coupling RateSelectivity for Mono-iodocoupling
Triphenylphosphine (PPh₃)ModerateVery SlowHigh
Bulky, electron-rich phosphinesFastModerateModerate to Low
N-Heterocyclic Carbenes (NHCs)Very FastFastLow
Buchwald-type ligandsVery FastFastPotentially Low
The Role of the Base

The base is essential for the transmetalation step, activating the boronic acid.[6] The choice of base can significantly alter the reaction kinetics and even the rate-determining step.[7]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Stronger bases can accelerate the reaction but may also promote side reactions.

  • Organic Bases: Amines such as triethylamine (Et₃N) can also be employed.

  • Fluoride Sources: In some cases, fluoride ions (from KF or CsF) can be effective, particularly with organotrifluoroborates.

Expected Kinetic Impact:

BaseStrengthExpected Effect on Overall Reaction RatePotential Issues
K₂CO₃ModerateModerateGenerally reliable
Cs₂CO₃StrongFastCan promote side reactions
K₃PO₄StrongFastOften provides good results with hindered substrates
Et₃NWeakSlowMay not be effective for all systems
Solvent System

The solvent influences the solubility of reagents and intermediates, and can also play a role in the catalytic cycle.

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. They generally offer good solubility for the reactants and catalyst.

  • Protic Solvents: The addition of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[8]

  • Apolar Solvents: Toluene is another frequently used solvent, often in combination with a co-solvent.

Expected Kinetic Impact:

Solvent SystemPolarityExpected Effect on Reaction Rate
Dioxane/WaterPolarOften provides optimal rates
THFPolarGood for moderate temperatures
TolueneNonpolarMay require higher temperatures
DMFHighly PolarCan lead to very fast but sometimes less selective reactions

Experimental Protocol for Kinetic Analysis

To quantitatively assess the impact of these parameters on the Suzuki coupling of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, a robust experimental protocol for kinetic monitoring is essential.

Objective: To determine the initial reaction rate and product selectivity under different catalytic conditions.

Materials:

  • 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., dioxane/water)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, arylboronic acid, palladium precatalyst, ligand, and internal standard in the chosen solvent. This ensures accurate and reproducible dispensing of reagents.

  • Reaction Setup: In a reaction vial, add the aryl halide stock solution, arylboronic acid stock solution, and internal standard stock solution.

  • Catalyst Pre-activation (if necessary): In a separate vial, pre-mix the palladium precatalyst and ligand in the solvent and stir for a defined period to allow for complex formation.

  • Initiation of Reaction: Add the base to the reaction vial, followed by the catalyst solution to initiate the reaction. Start the timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of water and an organic solvent for extraction like ethyl acetate).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material, the mono-coupled product, and any di-coupled product.

  • Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Calculate the selectivity for the mono-coupled product at various time points.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Chloro-2-iodo-1-methoxy-3-methylbenzene ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic Study Experimental Workflow

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Reaction_Setup Set up Reaction Vials Stock_Solutions->Reaction_Setup Initiate Initiate Reaction Reaction_Setup->Initiate Sampling Time-based Sampling Initiate->Sampling Quench Quench Aliquots Sampling->Quench Analysis GC-MS or HPLC Analysis Quench->Analysis Data_Processing Data Processing & Rate Determination Analysis->Data_Processing

Caption: A streamlined workflow for conducting kinetic studies of the Suzuki coupling reaction.

Conclusion

The kinetic study of the Suzuki coupling with 5-Chloro-2-iodo-1-methoxy-3-methylbenzene is a nuanced endeavor that requires a systematic approach. By understanding the fundamental principles of the catalytic cycle and the differential reactivity of the C-I and C-Cl bonds, researchers can make informed choices regarding catalyst, ligand, base, and solvent to control the reaction kinetics and achieve high chemoselectivity for mono-arylation. The provided comparative guide and experimental protocol serve as a robust starting point for scientists and drug development professionals to optimize this critical transformation, ultimately accelerating the discovery and synthesis of novel molecules.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 7, 2026, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved February 7, 2026, from [Link]

  • Chemical kinetics plot of the Suzuki reaction using a Pd/C catalyst for... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 7, 2026, from [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (2021, February 13). Retrieved February 7, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021, March 22). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021, August 17). Retrieved February 7, 2026, from [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025, February 18). Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 7, 2026, from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-iodo-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven directives for the safe handling of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene, a halogenated aromatic compound. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of protection.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the specific threats posed by 5-Chloro-2-iodo-1-methoxy-3-methylbenzene is the foundation of an effective PPE strategy. The primary hazards, identified through Globally Harmonized System (GHS) classifications for this compound and structurally similar chemicals, dictate the necessary layers of protection.[1][2]

Hazard StatementGHS ClassificationImplication for Handling
H302: Harmful if swallowed Acute Toxicity 4Accidental ingestion can lead to significant health issues. Prevents eating, drinking, or smoking in the lab.[1]
H319: Causes serious eye irritation Eye Irritation 2/2ADirect contact with eyes can cause serious damage. Mandates robust eye protection.[1]
H315: Causes skin irritation Skin Irritation 2Contact with skin can lead to irritation, requiring comprehensive skin and body coverage.[1]
H335: May cause respiratory irritation STOT SE 3Inhalation of dust or vapors can irritate the respiratory system, necessitating proper ventilation or respiratory protection.[1]
H413: May cause long lasting harmful effects to aquatic life Chronic Aquatic Hazard 4Requires controlled disposal procedures to prevent environmental contamination.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard analysis, a multi-layered PPE approach is mandatory. Each component is selected to counteract a specific risk.

Eye and Face Protection

The risk of serious eye irritation from splashes or airborne particles is significant.[3]

  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3][4] These provide a seal around the eyes to protect from splashes from any direction.[5]

  • Enhanced Precaution: When handling larger quantities or when there is a heightened risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[6][7]

Hand Protection

Gloves are the primary barrier against skin irritation.[6] The choice of material is critical for protection against halogenated aromatic compounds.

  • Protocol: Always inspect gloves for tears or punctures before use.[6] Use proper glove removal technique to avoid contaminating your skin.[6] Contaminated gloves must be disposed of as hazardous waste.[6]

  • Glove Selection: While no specific breakthrough time data is available for this exact compound, the table below provides general guidance for related chemical classes. Always consult the glove manufacturer's compatibility chart for specific recommendations.

Glove MaterialSuitability for Halogenated & Aromatic Solvents
Nitrile Provides good protection against a range of solvents, oils, and limited exposure to acids and bases. A common and suitable choice for incidental contact.[7]
Neoprene Offers good resistance to acids, bases, and many organic compounds, but may be less effective against certain halogenated and aromatic hydrocarbons.[7]
Viton® Provides exceptional resistance to chlorinated and aromatic solvents. Recommended for prolonged handling or immersion.[5]
Silver Shield® Offers the highest level of overall chemical resistance against a wide variety of toxic chemicals.[5]
Body Protection

To prevent skin contact from spills or splashes, appropriate body protection is essential.[3]

  • Standard Use: A flame-resistant lab coat is the minimum requirement.

  • Procedures with High Splash Potential: For handling large volumes or during procedures with a high risk of splashing, supplement the lab coat with a chemically resistant apron.[8] In high-risk scenarios, a one-piece chemical-resistant coverall may be necessary.[9]

Respiratory Protection

The potential for respiratory irritation necessitates strict control of airborne contaminants.[1]

  • Primary Control: All handling of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene should be conducted inside a certified chemical fume hood to minimize vapor and particle inhalation.[3][10]

  • Secondary Control: If a fume hood is not available, or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors should be used.[9][11]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish.

Experimental Workflow: Step-by-Step Handling Protocol
  • Pre-Handling Verification:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[3][10]

    • Don all required PPE as specified in Section 2.

  • Handling the Compound:

    • Work with the smallest quantity of material necessary.

    • Keep the container tightly closed when not in use.[3][10]

    • Avoid actions that generate dust or aerosols.[3]

    • Should any material come into contact with your gloves, remove them, wash your hands, and don a new pair.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

    • Remove all PPE in the correct order to prevent cross-contamination, disposing of single-use items in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Response Protocol
Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[10] If irritation persists, seek medical advice.[10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[10]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6]
Spill Evacuate the immediate area.[12] Contain the spill using an inert absorbent material like sand or vermiculite.[12][13] Sweep up the material, place it in a suitable, labeled container for disposal, and ventilate the area.[3]
Waste Disposal Protocol

Due to its potential for long-lasting harm to aquatic life, proper disposal is a critical final step.

  • Segregation: All waste containing 5-Chloro-2-iodo-1-methoxy-3-methylbenzene must be collected in a dedicated "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated solvents or other waste streams.[14]

  • Container: Use a chemically resistant container (e.g., HDPE or glass) with a secure, tight-fitting cap.[14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name, relevant hazard pictograms, and the accumulation start date.[14]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the logical progression of safety protocols, from initial assessment to final disposal.

G Workflow for Handling 5-Chloro-2-iodo-1-methoxy-3-methylbenzene cluster_prep Preparation & Assessment cluster_ops Operation cluster_disposal Post-Operation cluster_emergency Contingency Plans Risk_Assessment 1. Analyze Hazards (H302, H319, H315, H335, H413) PPE_Selection 2. Select Required PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Controls_Check 3. Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->Controls_Check Safe_Handling 4. Safe Handling Protocol (In Fume Hood) Controls_Check->Safe_Handling Decontamination 5. Decontaminate Work Area & PPE Safe_Handling->Decontamination Emergency_Spill Spill Response Safe_Handling->Emergency_Spill Emergency_Exposure First Aid for Exposure Safe_Handling->Emergency_Exposure Waste_Disposal 6. Segregate & Dispose Waste Decontamination->Waste_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.